molecular formula C3H2F5NO2 B6251760 2,2-difluoro-2-(trifluoromethoxy)acetamide CAS No. 2195-83-7

2,2-difluoro-2-(trifluoromethoxy)acetamide

Cat. No.: B6251760
CAS No.: 2195-83-7
M. Wt: 179
InChI Key:
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Description

2,2-difluoro-2-(trifluoromethoxy)acetamide is a fluorinated organic compound known for its unique chemical properties. The presence of both difluoro and trifluoromethoxy groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(trifluoromethoxy)acetamide typically involves the reaction of 2,2-difluoro-2-(trifluoromethoxy)acetic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the presence of a catalyst or a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and other parameters to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2-(trifluoromethoxy)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted amides, acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-difluoro-2-(trifluoromethoxy)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(trifluoromethoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-difluoro-2-(trifluoromethoxy)acetamide is unique due to the combination of difluoro and trifluoromethoxy groups, which impart distinct chemical properties such as high stability, reactivity, and the ability to form strong interactions with biological targets. This makes it particularly valuable in applications where these properties are desired .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-difluoro-2-(trifluoromethoxy)acetamide can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "2,2-difluoroacetic acid", "trifluoromethanol", "thionyl chloride", "ammonia", "sodium hydroxide", "acetic anhydride" ], "Reaction": [ "Step 1: Conversion of 2,2-difluoroacetic acid to 2,2-difluoroacetyl chloride using thionyl chloride", "Step 2: Conversion of trifluoromethanol to trifluoromethoxytrifluoromethane using thionyl chloride", "Step 3: Reaction of 2,2-difluoroacetyl chloride with trifluoromethoxytrifluoromethane to form 2,2-difluoro-2-(trifluoromethoxy)acetyl chloride", "Step 4: Conversion of 2,2-difluoro-2-(trifluoromethoxy)acetyl chloride to 2,2-difluoro-2-(trifluoromethoxy)acetamide using ammonia", "Step 5: Purification of 2,2-difluoro-2-(trifluoromethoxy)acetamide using sodium hydroxide and acetic anhydride" ] }

CAS No.

2195-83-7

Molecular Formula

C3H2F5NO2

Molecular Weight

179

Purity

95

Origin of Product

United States

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